molecular formula C6H6N4 B7967859 5H-pyrrolo[2,3-b]pyrazin-2-amine

5H-pyrrolo[2,3-b]pyrazin-2-amine

Cat. No.: B7967859
M. Wt: 134.14 g/mol
InChI Key: VDVGOUFDLPQSJD-UHFFFAOYSA-N
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Description

5H-pyrrolo[2,3-b]pyrazin-2-amine is a heterocyclic compound with the molecular formula C6H6N4. It belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrrolo[2,3-b]pyrazin-2-amine typically involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The synthetic route includes the following steps :

    Sonogashira Cross-Coupling: This step involves the coupling of 3,5-dibromo-6-chloropyrazin-2-amine with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolopyrazine core structure.

Industrial Production Methods

the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

5H-pyrrolo[2,3-b]pyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-Catalysts: Often used in conjunction with palladium catalysts.

    Aminating Agents: Used to introduce amino groups into the molecule.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrazines and more complex heterocyclic compounds .

Scientific Research Applications

5H-pyrrolo[2,3-b]pyrazin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-pyrrolo[2,3-b]pyrazin-2-amine primarily involves kinase inhibition. The compound binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-pyrrolo[2,3-b]pyrazin-2-amine is unique due to its potent kinase inhibition properties, which are not as pronounced in other pyrrolopyrazine derivatives. This makes it a valuable compound for research in kinase-related pathways and potential therapeutic applications .

Properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVGOUFDLPQSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(N=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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